3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride
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Overview
Description
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a nitrogen-containing heterocyclic compound.
Mechanism of Action
Target of Action
The primary target of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from phosphorylating its substrates, thus inhibiting cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and the progression of the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . The downstream effects of this action would include reduced tumor growth.
Result of Action
The primary result of the action of this compound is the inhibition of cell cycle progression, leading to cell cycle arrest . This can result in the inhibition of cancer cell proliferation, potentially leading to a reduction in tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazolopyrazine derivatives
Scientific Research Applications
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiproliferative activities
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Imidazopyridines: Known for their diverse biological activities and structural similarities to pyrazolopyrazines.
Triazolopyrazines: Another class of nitrogen-containing heterocycles with significant antibacterial activity.
Uniqueness
3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple molecular targets, such as c-Met and VEGFR-2 kinases, makes it a promising candidate for the development of new therapeutic agents .
Properties
CAS No. |
2344678-83-5 |
---|---|
Molecular Formula |
C8H11ClN4O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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